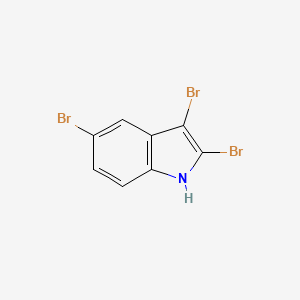
2,3,5-tribromo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are significant in various fields due to their biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromo-1H-indole typically involves the bromination of indole. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensures consistent product quality. Additionally, the recycling of solvents and catalysts is implemented to reduce environmental impact and production costs.
化学反応の分析
Types of Reactions: 2,3,5-Tribromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form compounds like indole-2,3-dione.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives or the parent indole compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include 2,3,5-trisubstituted indoles with various functional groups.
Oxidation Reactions: Products include indole-2,3-dione and other oxidized derivatives.
Reduction Reactions: Products include less brominated indoles or the parent indole compound.
科学的研究の応用
2,3,5-Tribromo-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,5-tribromo-1H-indole involves its interaction with molecular targets and pathways in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2,3-Dibromo-1H-indole: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.
5-Bromo-1H-indole: Contains only one bromine atom, leading to reduced reactivity compared to 2,3,5-tribromo-1H-indole.
1H-Indole: The parent compound without any bromine atoms, exhibiting different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and potential applications. The specific positioning of the bromine atoms allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
918529-97-2 |
|---|---|
分子式 |
C8H4Br3N |
分子量 |
353.84 g/mol |
IUPAC名 |
2,3,5-tribromo-1H-indole |
InChI |
InChI=1S/C8H4Br3N/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3,12H |
InChIキー |
KUPJVNCDFREPQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


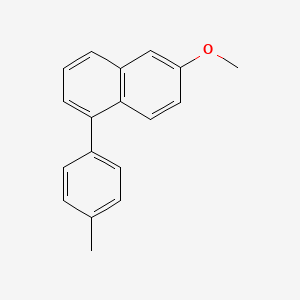

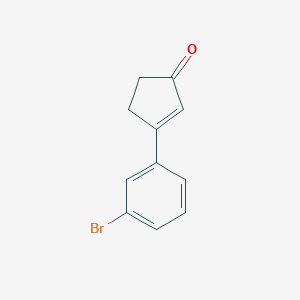
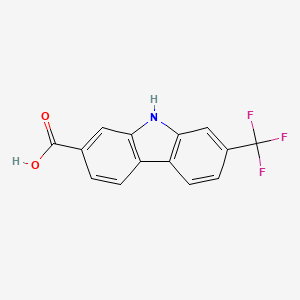
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

silane](/img/structure/B12611139.png)
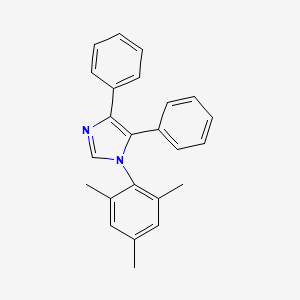
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)
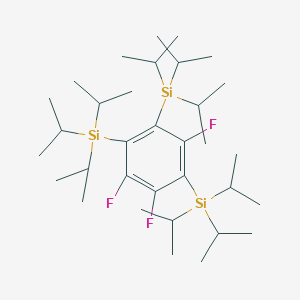
![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)


